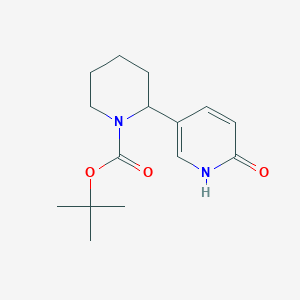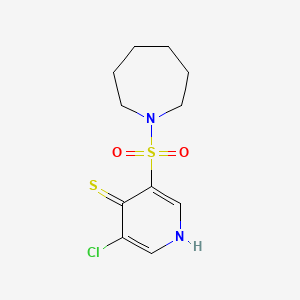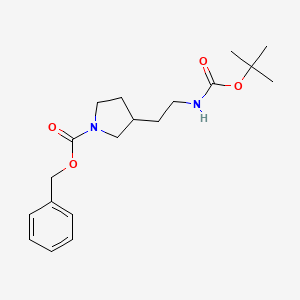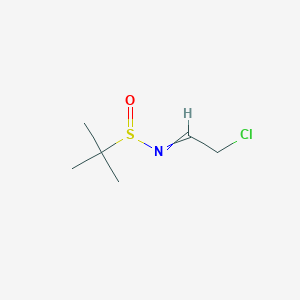
sodium;methyl 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium methyl 3-oxobutanoate, also known as sodium 3-methyl-2-oxobutanoate, is a chemical compound with the molecular formula C5H7NaO3. It is a sodium salt of 3-methyl-2-oxobutanoic acid and is commonly used in various scientific research applications. This compound is a precursor of pantothenic acid in Escherichia coli and plays a significant role in metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium methyl 3-oxobutanoate can be synthesized through the alkylation of enolate ions. The starting reagent for this pathway is ethyl 3-oxobutanoate, also known as ethyl acetoacetate. This compound is more acidic than ordinary esters and can be converted to its enolate ion using sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide to form the desired product .
Industrial Production Methods
In industrial settings, the production of sodium methyl 3-oxobutanoate involves the reaction of ethyl acetoacetate with sodium or sodium ethoxide. The reaction conditions typically include a controlled temperature and the use of solvents such as ethanol to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium methyl 3-oxobutanoate undergoes various chemical reactions, including:
Decarboxylation: The compound can undergo decarboxylation, especially when heated with aqueous hydrochloric acid, to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Major Products Formed
Applications De Recherche Scientifique
Sodium methyl 3-oxobutanoate has a wide range of applications in scientific research, including:
Mécanisme D'action
Sodium methyl 3-oxobutanoate exerts its effects through its role as a precursor of pantothenic acid in Escherichia coli. It enhances the levels of alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid while diminishing the corresponding amino acids. This compound also causes an early decline of ornithine along with a late augmentation of plasma arginine . Additionally, it induces convulsions through GABAergic and glutamatergic mechanisms in rats .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Similar in structure and reactivity, used in similar synthetic applications.
3-Methyl-2-oxobutanoic acid: The parent acid form of sodium methyl 3-oxobutanoate.
Uniqueness
Sodium methyl 3-oxobutanoate is unique due to its role as a precursor of pantothenic acid in Escherichia coli, which is not a common feature among similar compounds. This makes it particularly valuable in studies related to metabolic pathways and enzyme functions .
Propriétés
Formule moléculaire |
C5H8NaO3+ |
|---|---|
Poids moléculaire |
139.10 g/mol |
Nom IUPAC |
sodium;methyl 3-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-4(6)3-5(7)8-2;/h3H2,1-2H3;/q;+1 |
Clé InChI |
NISIQXBDVJABPT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B11818585.png)
![exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid](/img/structure/B11818597.png)

![2-(3,5-Dichloro-4-methoxyphenyl)benzo[d]oxazole](/img/structure/B11818604.png)



![1-(((6S,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-methylpyrrolidin-1-ium chloride hydrochloride](/img/structure/B11818628.png)



